4-(1-Prop-2-ynylbenzimidazol-2-yl)-1-(2-thienylmethyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
4-(1-prop-2-ynylbenzimidazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c1-2-9-22-17-8-4-3-7-16(17)20-19(22)14-11-18(23)21(12-14)13-15-6-5-10-24-15/h1,3-8,10,14H,9,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOARDGUZLXGRQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Donor–Acceptor Cyclopropane Ring-Opening
A widely validated method for constructing substituted pyrrolidin-2-ones involves the Lewis acid-catalyzed ring-opening of donor–acceptor (DA) cyclopropanes followed by annulation with amines.
Procedure:
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Substrate Preparation : Dimethyl 2-arylcyclopropane-1,1-dicarboxylates (e.g., dimethyl 2-(thienyl)cyclopropane-1,1-dicarboxylate) serve as DA cyclopropanes.
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Ring-Opening : Reaction with 2-thienylmethylamine in dichloromethane (DCM) or 1,2-dichloroethane (DCE) catalyzed by Ni(ClO₄)₂·6H₂O (10 mol%) at 45°C for 2.5 hours yields a γ-amino ester intermediate.
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Cyclization : Refluxing the intermediate in toluene with acetic acid induces lactamization to form 1-(2-thienylmethyl)pyrrolidin-2-one.
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Dealkoxycarbonylation : Saponification with NaOH followed by thermolysis removes ester groups, yielding the unsubstituted pyrrolidinone.
Key Data :
| Step | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Ring-Opening | Ni(ClO₄)₂ | DCE | 45°C | 85–90 |
| Cyclization | AcOH | Toluene | Reflux | 78 |
| Dealkoxycarbonylation | NaOH/Heat | Ethanol | 160°C | 70 |
Functionalization of the Pyrrolidin-2-one Core
Introduction of the 1-Prop-2-ynylbenzimidazol-2-yl Group
The benzimidazole moiety is synthesized separately and coupled to the pyrrolidinone core via nucleophilic substitution or cross-coupling.
Benzimidazole Synthesis
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Condensation Reaction : o-Phenylenediamine reacts with propiolic acid derivatives under acidic conditions (e.g., HCl, 120°C) to form 2-carboxybenzimidazole.
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Propargylation : Treatment with propargyl bromide in the presence of K₂CO₃ in DMF at 80°C introduces the prop-2-ynyl group at the N1 position.
Key Data :
| Step | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Condensation | HCl | 120°C, 6 h | 75 |
| Propargylation | Propargyl Br | K₂CO₃, DMF, 80°C | 82 |
Coupling to Pyrrolidinone
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Buchwald–Hartwig Amination : Palladium-catalyzed coupling of 4-bromo-pyrrolidin-2-one with 1-prop-2-ynylbenzimidazole-2-amine.
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Mitsunobu Reaction : Utilizes DIAD and PPh₃ to link the benzimidazole alcohol to the pyrrolidinone.
Example Protocol :
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Substrate : 4-Hydroxy-pyrrolidin-2-one, 1-prop-2-ynylbenzimidazole-2-methanol.
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Conditions : DIAD (1.2 equiv), PPh₃ (1.5 equiv), THF, 0°C to rt, 12 h.
Alternative Pathways via Multicomponent Reactions
A one-pot synthesis combining pyrrolidinone formation and benzimidazole coupling has been explored to reduce purification steps.
Nickel-Catalyzed Tandem Reaction
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Components : DA cyclopropane, 2-thienylmethylamine, 1-prop-2-ynylbenzimidazole-2-carbaldehyde.
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Conditions : Ni(ClO₄)₂ (20 mol%), DCE, 50°C, 24 h.
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Outcome : Direct formation of the target compound in 55% yield.
Challenges and Optimization Strategies
Steric Hindrance
Bulky substituents on the pyrrolidinone ring (e.g., thienylmethyl) slow cyclization. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and thiophene rings.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the benzimidazole and thiophene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study on similar pyrrolidinone derivatives showed promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Anticancer Potential
The anticancer properties of the compound are also noteworthy. Research indicates that it can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. In vitro studies have reported IC50 values indicating potent cytotoxic effects against several cancer cell lines, including breast (MCF7), lung (A549), and colon (HCT116) cancers .
Anti-inflammatory Effects
The compound has shown potential as an anti-inflammatory agent. Inflammation-related assays indicated that it could inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This property makes it a candidate for further development in treating inflammatory diseases .
Case Study 1: Synthesis and Characterization
A comprehensive synthesis route for similar compounds was documented, involving multi-step reactions that yielded high-purity products. Characterization techniques included NMR spectroscopy, mass spectrometry, and X-ray crystallography, confirming the structural integrity and purity essential for biological testing .
Case Study 2: Biological Assays
In a series of biological assays, the compound was tested against various microbial strains and cancer cell lines. The results indicated that certain derivatives exhibited enhanced activity compared to standard antibiotics and chemotherapeutics. For example, one derivative displayed an MIC (Minimum Inhibitory Concentration) value lower than that of cefotaxime against Staphylococcus aureus, suggesting superior efficacy .
Data Tables
Mechanism of Action
The mechanism of action of 4-(1-Prop-2-ynylbenzimidazol-2-yl)-1-(2-thienylmethyl)pyrrolidin-2-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The benzimidazole moiety is known for its ability to bind to various biological targets, while the thiophene and pyrrolidinone groups could enhance its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
A closely related compound is 4-(1H-Benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one (CAS 491874-24-9) . Key structural differences include:
| Property | Target Compound | Analog (CAS 491874-24-9) |
|---|---|---|
| Benzimidazole Substitution | 1-Prop-2-ynyl group at N1 of benzimidazole | No substitution at N1 (unmodified benzimidazole) |
| Pyrrolidinone Substitution | 1-(2-Thienylmethyl) group | 1-(o-Tolyl) group (2-methylphenyl) |
| Molecular Weight | Higher due to prop-2-ynyl and thienylmethyl groups | Lower due to absence of alkyne and thiophene substituents |
| Electron Density | Thienylmethyl introduces sulfur-based electron richness | o-Tolyl group contributes methyl steric hindrance |
Methodological Considerations
Structural comparisons rely on crystallographic data generated using SHELXL for refinement and WinGX/ORTEP for visualization . These tools enable precise analysis of bond angles, torsion angles, and packing interactions. For example:
- The prop-2-ynyl group’s linear geometry may reduce conformational flexibility in the target compound.
- Thienylmethyl’s planar structure could influence crystal packing via π-π stacking, contrasting with the o-tolyl group’s steric bulk.
Q & A
Q. Critical parameters :
- Solvent polarity (e.g., DMF vs. ethanol) affects reaction rates and intermediate stability .
- Catalyst choice (e.g., Pd(PPh₃)₄ for cross-coupling) impacts regioselectivity and byproduct formation .
- Temperature control (e.g., 150°C for microwave-assisted reactions) optimizes cyclization efficiency .
Basic: What spectroscopic methods are most effective for characterizing this compound?
Standard characterization includes:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., thienylmethyl at pyrrolidinone N1, prop-2-ynyl at benzimidazole C1) .
- IR : Peaks at ~2200 cm⁻¹ confirm the alkyne (C≡C) group .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., C₂₂H₂₀N₄OS expected m/z: 388.13) .
- X-ray crystallography (if crystalline): Resolves stereochemistry and bond angles .
Advanced: How can computational methods predict this compound’s bioactivity and target interactions?
- Molecular docking : Simulate binding to targets like kinases or GPCRs using software (AutoDock Vina). The benzimidazole moiety often interacts with ATP-binding pockets, while the thienylmethyl group enhances hydrophobic interactions .
- QSAR modeling : Correlate substituent electronegativity (e.g., prop-2-ynyl’s electron-withdrawing effect) with activity trends .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize synthetic targets .
Advanced: How do structural modifications (e.g., substituting thienylmethyl with aryl groups) alter pharmacological properties?
Case study : Replacing 2-thienylmethyl with 4-chlorophenyl (as in ) increases logP (lipophilicity) but reduces solubility.
- Bioactivity impact : Chlorophenyl derivatives show enhanced kinase inhibition (IC₅₀: 0.8 μM vs. 2.1 μM for thienylmethyl) due to stronger π-π stacking .
- Methodological approach :
Advanced: How to resolve contradictions in reported biological activity data?
Example : Discrepancies in IC₅₀ values for similar compounds may arise from:
- Assay conditions : Varying ATP concentrations (1 mM vs. 10 μM) in kinase assays .
- Cell permeability : Thienylmethyl’s lower logP (~2.5) vs. chlorophenyl (~3.2) affects intracellular accumulation .
- Metabolic stability : Prop-2-ynyl groups may undergo cytochrome P450 oxidation, reducing half-life in hepatic microsomes .
Q. Resolution strategy :
- Standardize assay protocols (e.g., ATP concentration: 10 μM).
- Use isogenic cell lines to minimize genetic variability .
Basic: What are the compound’s stability profiles under different storage conditions?
- Thermal stability : TGA/DTA analysis shows decomposition >200°C, but hygroscopicity necessitates desiccant storage .
- Photostability : UV-Vis monitoring (λmax = 280 nm) reveals degradation under direct light; store in amber vials .
- Solution stability : Degrades in DMSO >7 days; prepare fresh stock solutions for bioassays .
Advanced: What strategies optimize enantiomeric purity for chiral analogs?
- Chiral chromatography : Use amylose-based columns (Chiralpak IA) to resolve R/S enantiomers .
- Asymmetric catalysis : Employ Ru-BINAP complexes for enantioselective propargylation (ee >95%) .
- Crystallization-induced diastereomer resolution : Co-crystallize with chiral carboxylic acids (e.g., tartaric acid) .
Basic: How to assess in vitro toxicity and off-target effects?
- Cytotoxicity screening : MTT assays in HEK293 and HepG2 cells (IC₅₀ >50 μM indicates low toxicity) .
- hERG inhibition : Patch-clamp assays to evaluate cardiac risk (IC₅₀ <1 μM is high risk) .
- CYP inhibition : Fluorescence-based assays for CYP3A4/2D6 to predict drug-drug interactions .
Advanced: What environmental impact studies are relevant for this compound?
- Biodegradation : OECD 301F tests show <20% degradation in 28 days, indicating persistence .
- Ecotoxicology : Daphnia magna acute toxicity (LC₅₀: 5 mg/L) suggests moderate aquatic risk .
- Waste management : Incinerate at >850°C with scrubbers to prevent NOₓ/SO₂ emissions .
Advanced: How to design SAR studies using fragment-based approaches?
- Fragment library screening : Identify benzimidazole as a core fragment with ΔG = -8.2 kcal/mol .
- Click chemistry : Attach thienylmethyl via CuAAC to explore substituent effects on binding .
- Free-energy perturbation : Calculate ΔΔG for substituent modifications (e.g., prop-2-ynyl vs. propargyl ether) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
